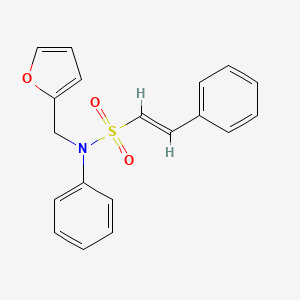

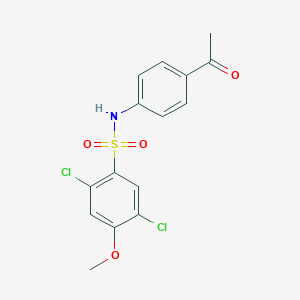

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, commonly referred to as CPOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOX is a novel oxalamide derivative that has been synthesized using a simple and efficient method.

Applications De Recherche Scientifique

Asymmetric Synthesis and Chemical Synthesis

Research has focused on the asymmetric synthesis of related compounds, utilizing chiral auxiliaries and specific synthetic steps to control stereochemistry, highlighting the compound's role in facilitating complex synthetic routes. The work on grenadamide, a cyclopropane-containing natural product, exemplifies this application, showcasing an efficient six-step synthesis process that leverages the compound's characteristics for asymmetric synthesis (Green et al., 2005).

Amide Formation and Decarboxylative Condensation

Further studies have demonstrated the compound's utility in amide formation via decarboxylative condensation, utilizing hydroxylamines and α-ketoacids. This research emphasizes the compound's contribution to developing new methodologies for amide bond formation, which is crucial in synthesizing various organic compounds (Lei Ju et al., 2011).

Hydroxylation and Catalysis

Research on the hydroxylation of (hetero)aryl halides under mild conditions using related catalytic systems highlights the compound's potential in facilitating chemical transformations. This study showcases a method for efficiently producing phenols and hydroxylated heteroarenes, offering insights into the compound's role in catalytic processes (Shanghua Xia et al., 2016).

Novel Synthetic Approaches and Rearrangements

The development of novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane-2-carboxamides through rearrangement sequences highlights the compound's versatility in synthetic chemistry. This research provides new pathways for synthesizing anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in creating complex organic molecules (V. Mamedov et al., 2016).

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O3/c16-15(17,18)9-20-13(22)12(21)19-8-14(23,11-6-7-11)10-4-2-1-3-5-10/h1-5,11,23H,6-9H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAHUIJZQDDPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NCC(F)(F)F)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)

![N-(3,5-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2449912.png)

![[(2S,5R)-5-amino-2-methyl-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-methanone](/img/structure/B2449914.png)

![Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2449918.png)